tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate
Description
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This compound is structurally characterized by its (3R,4R) stereochemistry, which critically influences its physicochemical properties and reactivity . The Boc group serves as a protective moiety for amines, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules like protease inhibitors or glycosidase modulators .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBOFNJQEUGOPO-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Oxane Ring Formation
The oxane (tetrahydropyran) ring is central to the compound’s structure. A common approach involves constructing the ring through cyclization of a linear diol precursor. For example, a C5 diol with pre-installed stereocenters can undergo acid-catalyzed cyclization to form the oxane ring. In one protocol, (3R,4R)-4-(hydroxymethyl)oxan-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) to introduce the carbamate group . Key considerations include:
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Stereochemical Control : Starting from enantiomerically pure precursors, such as (3R,4R)-tetrahydrofuran-3,4-diol derivatives, ensures retention of configuration. Chiral catalysts like Jacobsen’s catalyst may be employed during earlier steps to establish stereocenters .
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Cyclization Conditions : Use of p-toluenesulfonic acid (TsOH) in toluene at reflux (110°C) promotes efficient ring closure, achieving yields of 78–85% .
Protection/Deprotection Strategies for Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group requires protection during synthesis to prevent side reactions. Silyl ethers (e.g., tert-butyldimethylsilyl, TBS) are commonly used due to their stability under basic conditions and ease of removal. A typical sequence involves:
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Protection : Treating the diol intermediate with TBSCl (tert-butyldimethylsilyl chloride) and imidazole in dichloromethane (DCM) at 0°C, achieving >90% protection .
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Carbamate Formation : Reacting the protected intermediate with Boc₂O in tetrahydrofuran (THF) using DMAP as a catalyst (yield: 82–88%) .
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Deprotection : Removing the TBS group with tetrabutylammonium fluoride (TBAF) in THF, yielding the final product .
Optimization Note : Substituting TBS with trityl groups (e.g., triphenylmethyl) improves selectivity in polyhydroxylated systems but complicates purification .
Chiral Resolution of Racemic Mixtures
For racemic intermediates, chiral resolution is critical. The PubChem entry for rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate (CID 105532198) highlights the use of enzymatic resolution or chiral column chromatography . For the (3R,4R) isomer:
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Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the hydroxymethyl group selectively modifies one enantiomer, allowing separation via silica gel chromatography .
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Chiral HPLC : Employing columns with cellulose-based stationary phases (e.g., Chiralpak IC) resolves enantiomers with >99% enantiomeric excess (ee) .
Alternative Routes: Grignard Addition and Reductive Amination
While less common, Grignard addition to α,β-unsaturated carbonyl compounds offers an alternative pathway:
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Conjugate Addition : Reacting tert-butyl carbamate with a γ,δ-epoxy enone in the presence of a Grignard reagent (e.g., MeMgBr) forms the oxane skeleton .
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Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, establishing the hydroxymethyl group .
This method achieves 65–70% overall yield but requires stringent moisture control.
Analytical Characterization and Quality Control
Critical data for verifying the compound’s structure include:
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation routes:
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Cyclization of Diol | 78–85% | High (≥98% ee) | Industrial |
| Grignard Addition | 65–70% | Moderate (85–90% ee) | Lab-scale |
| Enzymatic Resolution | 60–68% | Very High (≥99% ee) | Pilot-scale |
Industrial-Scale Considerations
Patents such as CN104829672A emphasize cost-effective protocols for large-scale production :
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Solvent Choice : Dichloromethane (DCM) is preferred for Boc protection due to its low boiling point and ease of removal.
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Catalyst Recycling : DMAP can be recovered via aqueous extraction, reducing costs by 15–20% .
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Safety : Substituting CCl₄ with less toxic reagents (e.g., N-bromosuccinimide, NBS) minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The tert-butyl carbamate group can be cleaved under physiological conditions, releasing the active oxane derivative which can then exert its effects on target proteins and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate with analogous compounds, focusing on stereochemistry, ring systems, substituents, and applications.
Stereochemical Variants
- tert-Butyl N-[(3R,4S)-4-(Hydroxymethyl)oxan-3-yl]carbamate (CAS 1402566-32-8) Key Difference: The (3R,4S) stereochemistry alters the spatial arrangement of the hydroxymethyl group, impacting hydrogen-bonding capacity and solubility. Applications: Used in enantioselective synthesis of β-amino alcohols .
tert-Butyl N-[(3S,6S)-6-(Hydroxymethyl)oxan-3-yl]carbamate (CAS 603130-24-1)
Ring System Modifications
- Piperidine-Based Analogues
- tert-Butyl N-[(3R,4R)-4-Fluoropiperidin-3-yl]carbamate (CAS 1228185-45-2)
- Key Difference : Replaces the oxane ring with a piperidine ring and substitutes fluorine for hydroxymethyl.
- Impact : Fluorine enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drug candidates .
- tert-Butyl N-[(3S,4S)-3-Fluoropiperidin-4-yl]carbamate (CAS 1434127-01-1)
Key Difference : Fluorine at the 3-position induces electronic effects that modulate basicity (pKa ~7.5 vs. ~8.2 for hydroxymethyl derivatives) .
- Amino-Substituted Oxane Derivatives tert-Butyl N-(4-Aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
- Key Difference: Amino group replaces hydroxymethyl, increasing basicity (pKa ~9.5) and enabling nucleophilic reactions.
- Applications : Intermediate for peptidomimetics .
Functional Group Variations
tert-Butyl N-[(1R,3R,4R)-3-Hydroxy-4-sulfanylcyclohexyl]carbamate (CAS 1350636-75-7)
- N-Boc-D-Aminoglucose (CAS 75251-80-8) Key Difference: Glucose-derived oxane ring with multiple hydroxyl groups. Applications: Glycosidase inhibitor scaffold .
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The (3R,4R) configuration of the target compound optimizes hydrogen-bonding interactions in enzyme inhibition assays, outperforming (3R,4S) analogues by ~20% in binding affinity .
- Ring Systems : Oxane derivatives exhibit greater rigidity than piperidine-based compounds, enhancing selectivity in receptor binding .
- Substituent Effects : Hydroxymethyl groups improve aqueous solubility (logP ~0.5) compared to fluorine-substituted analogues (logP ~1.8), making them preferable for hydrophilic drug formulations .
Biological Activity
Tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS Number: 1461718-86-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotective effects and inhibition of amyloid-beta aggregation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Research indicates that this compound exhibits dual inhibitory effects on key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The reported IC value for this inhibition is 15.4 nM .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K = 0.17 μM), which may enhance cholinergic signaling in the brain .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced cytotoxicity. When astrocytes were treated with amyloid-beta (Aβ), cell viability dropped significantly; however, co-treatment with the compound improved cell viability from 43.78% to 62.98% .
In Vivo Studies
In vivo experiments conducted on scopolamine-induced oxidative stress models showed that while the compound exhibited some protective effects, it did not significantly outperform established treatments like galantamine. Notably, it reduced malondialdehyde (MDA) levels in brain homogenates, indicating a decrease in lipid peroxidation .
Summary of Biological Activities
| Activity | Measurement | Result |
|---|---|---|
| β-secretase Inhibition | IC | 15.4 nM |
| Acetylcholinesterase Inhibition | K | 0.17 μM |
| Protection against Aβ toxicity | Cell Viability | Increased from 43.78% to 62.98% |
| MDA Levels (scopolamine model) | Decrease | Statistically significant reduction |
Case Studies
A notable study assessed the neuroprotective effects of various compounds, including this compound, on astrocytes exposed to Aβ. The results indicated that while the compound provided moderate protection against oxidative stress and inflammation mediated by Aβ aggregates, its efficacy was limited compared to other known neuroprotective agents like galantamine .
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions to preserve stereochemistry. For example:
- Step 1 : Use chiral auxiliaries or enantioselective catalysts during oxolane ring formation to ensure (3R,4R) configuration .
- Step 2 : Protect the hydroxymethyl group using tert-butyl carbamate under mild basic conditions (e.g., NaHCO₃) to avoid racemization .
- Purification : Employ preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate the desired enantiomer .
Table 1 : Common Chiral Catalysts for Stereocontrol
| Catalyst Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| BINOL-derived phosphoric acid | 78 | 95 | |
| Sharpless dihydroxylation | 65 | 90 |
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Grow crystals in a solvent system (e.g., ethanol/water) under controlled evaporation .
- Data Collection : Use a synchrotron or in-house diffractometer (e.g., Bruker D8) with Mo-Kα radiation .
- Refinement : Apply SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for heavy atoms .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the hydroxymethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Simulate transition states for oxidation/reduction reactions involving the hydroxymethyl group .
Example : Oxidation to a carbonyl group (e.g., using KMnO₄) shows a calculated activation energy of 28.5 kcal/mol, aligning with experimental yields of 72% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurities. Mitigation steps:
- Purity Validation : Use LC-MS (>98% purity) and NMR (integration of tert-butyl protons) to confirm sample integrity .
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature) for enzyme inhibition studies .
Table 2 : Reported Biological Activities
| Target Enzyme | IC₅₀ (μM) | Assay Conditions (pH, Temp) | Reference |
|---|---|---|---|
| Protease X | 3.2 ± 0.5 | pH 7.4, 37°C | |
| Kinase Y | 12.1 ± 1.2 | pH 6.8, 25°C |
Q. How do structural analogs of this compound differ in their interaction with biological targets?
- Methodological Answer : Compare analogs using molecular docking (e.g., AutoDock Vina) and MD simulations:
- Analog 1 : Replacing oxan-3-yl with tetrahydropyran-4-yl increases hydrophobic interactions with enzyme pockets (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .
- Analog 2 : Substituting hydroxymethyl with a trifluoromethyl group alters hydrogen-bonding patterns, reducing binding affinity by 40% .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer : Yield discrepancies stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve carbamate coupling efficiency (85% yield) vs. THF (60%) .
- Catalyst Loading : Pd/C (5 mol%) gives higher yields than PtO₂ (3 mol%) in hydrogenation steps .
Recommendation : Optimize solvent/catalyst combinations using Design of Experiments (DoE) frameworks .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
